molecular formula C17H19NO4 B2653610 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one CAS No. 1821457-41-3

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

Cat. No. B2653610
CAS RN: 1821457-41-3
M. Wt: 301.342
InChI Key: ZWFCTGPTYBCYPB-VOTSOKGWSA-N
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Description

This compound, also known by its CAS Number 1821457-41-3, is a chemical with a molecular weight of 301.34 . Its IUPAC name is 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. One method involves the Biginelli synthesis of novel dihydropyrimidinone derivatives . This process involves refluxing 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione (III) with dimethylformamide-dimethylacetal (DMF-DMA) without solvent for 12 hours . The compound 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione (III) is obtained by reacting phthalic anhydride (I) with para-aminoacetophenone (II) in glacial acetic acid for 2 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO4/c1-9-10(2)17(21)22-16-11(3)15(20)13(8-12(9)16)14(19)6-7-18(4)5/h6-8,20H,1-5H3/b7-6+ . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can react with urea and different substituted benzaldehydes in the presence of glacial acetic acid for 3 hours to obtain dihydropyrimidinone derivatives containing phthalimide moiety .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.34 . More detailed physical and chemical properties were not found in the search results.

properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-9-10(2)17(21)22-16-11(3)15(20)13(8-12(9)16)14(19)6-7-18(4)5/h6-8,20H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFCTGPTYBCYPB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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